4-methylpent-1-enylboronic Acid
Description
Boronic acids are organoboron compounds characterized by a boron atom attached to two hydroxyl groups and an organic substituent. They are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which enable the formation of carbon-carbon bonds for pharmaceuticals, agrochemicals, and advanced materials . These compounds share a common boronic acid functional group but differ in substituents, which critically influence their reactivity, stability, and applications. This article focuses on structurally related phenylboronic acids to infer comparative insights.
Properties
Molecular Formula |
C6H13BO2 |
|---|---|
Molecular Weight |
127.98 g/mol |
IUPAC Name |
4-methylpent-1-enylboronic acid |
InChI |
InChI=1S/C6H13BO2/c1-6(2)4-3-5-7(8)9/h3,5-6,8-9H,4H2,1-2H3 |
InChI Key |
OLTGERMANPOCTC-UHFFFAOYSA-N |
Canonical SMILES |
B(C=CCC(C)C)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Electron-Donating Groups (e.g., -OCH₃) : Enhance reactivity in Suzuki couplings by increasing electron density at the boron center .
- Electron-Withdrawing Groups (e.g., -COOEt) : Improve stability but may reduce coupling efficiency due to decreased boron electrophilicity .
- Bifunctional Substituents (e.g., -SH, -NHSO₂CH₃) : Enable applications beyond catalysis, such as biosensing (thiol-mediated binding) or polymer cross-linking .
- Bulky Substituents (e.g., piperazinylmethyl) : Introduce steric hindrance, affecting reaction kinetics but enabling selective binding in medicinal chemistry .
Reactivity in Suzuki-Miyaura Couplings
- 4-Methoxyphenylboronic acid demonstrates high reactivity with aryl halides, achieving >90% yields in palladium-catalyzed reactions under mild conditions .
- 4-(Ethoxycarbonyl)phenylboronic acid requires stronger bases (e.g., K₂CO₃) and elevated temperatures for efficient coupling, reflecting its electron-withdrawing nature .
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